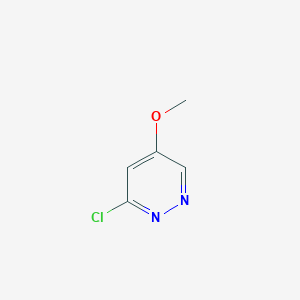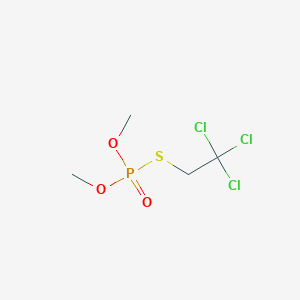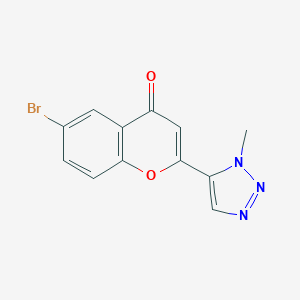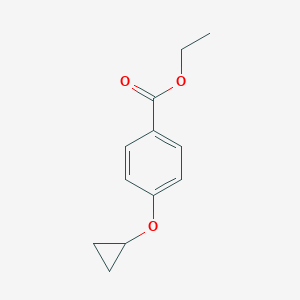
alpha-Phenyl-p-tolyl isocyanate
Descripción general
Descripción
Alpha-Phenyl-p-tolyl isocyanate is an isocyanate comprising a benzene core with isocyanato and methyl substituents para to each other . It reacts with human serum albumin to form an antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach .Molecular Structure Analysis
Alpha-Phenyl-p-tolyl isocyanate contains a total of 28 bond(s). There are 17 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 isocyanate(s) (aromatic) . It contains a total of 27 atom(s); 11 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s) and 1 Oxygen atom(s) .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Chemoselective Hydroboration of Isocyanates has been reported, where commercially available NaH, at very low loadings, efficiently catalyzes the selective conversion of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methyl amines .Physical And Chemical Properties Analysis
Alpha-Phenyl-p-tolyl isocyanate is a liquid with a refractive index of n20/D 1.531 (lit.) and a density of 1.056 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Organic Synthesis
Isocyanates like 1-benzyl-4-isocyanatobenzene are commonly used in organic synthesis . They can react with a variety of compounds to form ureas, carbamates, and other types of compounds. This makes them versatile reagents in the synthesis of complex organic molecules .
Production of Polymers and Plastics
Isocyanates are key ingredients in the production of polyurethane, a type of polymer widely used in the manufacture of foams, elastomers, and resins. These materials find applications in a variety of industries, including automotive, construction, and furniture .
Development of Chiral Stationary Phases (CSPs)
Isocyanates have been used in the development of polysaccharide-based chiral stationary phases (CSPs) for the separation of enantiomers/stereoisomers in high-performance liquid chromatography (HPLC) . This application is particularly important in the pharmaceutical industry, where the separation of chiral compounds is often necessary .
Pesticide Analysis
The chiral recognition abilities of CSPs have been used in the enantioselective analysis of chiral pesticides . Given that the different enantiomers of a chiral pesticide can have different biological activities, this application is crucial for assessing the environmental and health impacts of these compounds .
High-Energy Density Lithium-Ion Batteries
Isocyanates have been used as film-forming additives in the development of high-energy density lithium-ion batteries . This application is particularly relevant for the advancement of electric vehicles, drones, and other electric tools .
Pharmaceutical Industry
In the pharmaceutical industry, isocyanates are used in the synthesis of a variety of drugs. They can react with amines to form urea derivatives, which are a common structural motif in many pharmaceuticals .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYZDNGCFSGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171280 | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823-37-6 | |
| Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 4-benzylphenyl isocyanate interacts with loblolly pine wood?
A: Under dry conditions and high 4-benzylphenyl isocyanate concentration, the isocyanate group (-N=C=O) preferentially reacts with the hydroxyl groups (-OH) present in lignin, a major component of wood cell walls [, ]. This reaction forms carbamate linkages, effectively attaching the 4-benzylphenyl isocyanate to the lignin structure.
Q2: Does moisture content affect the reaction between 4-benzylphenyl isocyanate and loblolly pine?
A: Yes, moisture content significantly impacts the reaction. While carbamate formation is observed under dry conditions, increasing the moisture content to 5% and 14% dramatically reduces detectable carbamate formation on lignin side-chains []. This suggests that water competes with lignin for reaction with 4-benzylphenyl isocyanate, likely leading to the formation of polyurea instead. Interestingly, under typical industrial hot-pressing conditions for strand-board production (5% and 14% moisture content), no carbamate formation was detected [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



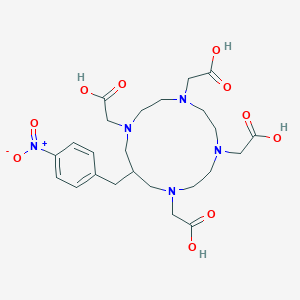

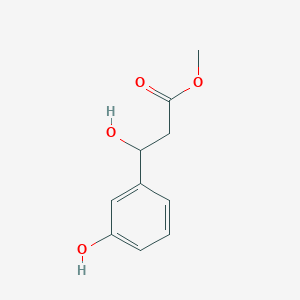
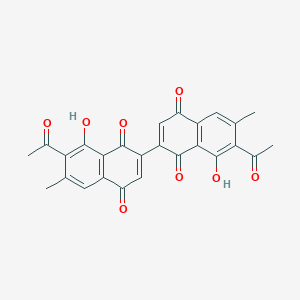
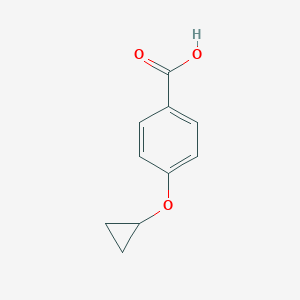
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)

